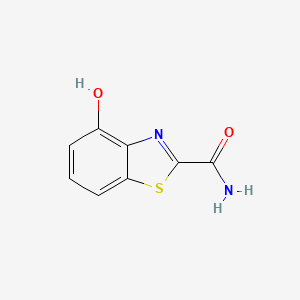

2-Benzothiazolecarboxamide, 4-hydroxy-

Description

Structural Characterization of 4-Hydroxy-2H-1,2-Benzothiazine-3-Carboxamide

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic investigation of 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide derivatives has revealed significant structural insights through single-crystal X-ray diffraction studies. The heterocyclic thiazine rings in these compounds consistently adopt half-chair conformations, as demonstrated across multiple crystallographic investigations. In the crystal structure of the chlorinated derivative with molecular formula C₁₅H₁₁ClN₂O₄S, two independent molecules exist in the asymmetric unit, with both molecules displaying the characteristic half-chair conformation of the thiazine ring. The conformations about the carbon-carbon and carbon-nitrogen bonds in the central carbon-carbon-nitrogen-carbon chain in both molecules are all of the EZ type.

Detailed crystallographic data for various derivatives show consistent patterns in their molecular arrangements. The monoclinic crystal system appears frequently in these compounds, with specific examples including space group C2/c for certain trifluoromethyl derivatives. Crystal data for one representative compound shows: C₁₈H₁₈N₂O₄S, monoclinic system, space group P2₁/n, with unit cell parameters a = 10.2461(3) Å, b = 8.5421(2) Å, c = 19.8944(5) Å, β = 104.832(1)°, and volume V = 1683.20(8) ų. The thiazine ring in this structure adopts a distorted half-chair conformation, with the enolic hydrogen atom involved in intramolecular hydrogen bonding forming a six-membered ring.

The packing arrangements in these crystal structures are stabilized by extensive hydrogen bonding networks. Strong intramolecular oxygen-hydrogen···oxygen and nitrogen-hydrogen···nitrogen hydrogen bonds result in graph-set patterns S(6) and S(5) for the oxo and amino rings respectively. Intermolecular hydrogen bonds of the types oxygen-hydrogen···oxygen and nitrogen-hydrogen···oxygen further stabilize the crystal structures, leading to the formation of chains along specific crystallographic directions. In some derivatives, molecules arrange themselves into centrosymmetric dimers through intermolecular nitrogen-hydrogen···oxygen hydrogen bonds.

The displacement parameters of atoms within the thiazine rings provide additional structural information. In methyl ester derivatives, atoms S1 and N1 in one molecule and atoms S2 and N2 in another are displaced by specific distances from the planes defined by the remaining ring atoms, with puckering parameters Q = 0.4365(12) and 0.4901(12) Å, θ = 61.8(2) and 64.1(2)°, and φ = 19.6(2) and 17.5(2)° respectively. These values provide quantitative measures of the ring deformation from planarity.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural information for 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide derivatives. Proton nuclear magnetic resonance spectra reveal characteristic chemical shifts that correspond to specific structural features of these compounds. In substituted derivatives, the hydroxyl proton appears as a broad singlet around δ 16.22-16.32 parts per million, indicating the presence of the characteristic enolic hydroxyl group. The sulfonamide nitrogen-hydrogen proton appears as a broad singlet around δ 12.12-12.18 parts per million.

The aromatic region of the proton nuclear magnetic resonance spectra shows distinct patterns corresponding to the benzothiazine ring system. For methylated derivatives, the aromatic protons appear in the range of δ 7.14-8.04 parts per million, with specific coupling patterns that reflect the substitution pattern on the benzene ring. The carboxamide nitrogen-hydrogen proton typically appears as a broad singlet around δ 8.34-8.63 parts per million. Benzyl substituents on the nitrogen atom show characteristic patterns, with the methylene protons appearing as singlets around δ 4.45-4.67 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts of key carbon atoms. The carbonyl carbon of the carboxamide group appears around δ 166.4-166.6 parts per million, while the carbon bearing the hydroxyl group appears around δ 169.7-169.8 parts per million. The aromatic carbons of the benzothiazine system show chemical shifts in the typical aromatic region, with specific values that can be used for structural assignment and confirmation of substitution patterns.

The nuclear magnetic resonance spectral analysis has revealed peculiarities in the aromatic region interpretation for benzothiazole-substituted derivatives, where the complex substitution patterns result in overlapping signals that require careful analysis for complete structural assignment. The methyl groups attached to nitrogen atoms in various derivatives show characteristic singlets around δ 3.42-3.47 parts per million in proton nuclear magnetic resonance spectra.

Infrared (IR) Vibrational Mode Assignments

Infrared spectroscopy provides valuable information about the functional groups present in 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide derivatives through characteristic vibrational frequencies. The compounds have been characterized using Fourier transform infrared spectroscopy, which reveals distinct absorption bands corresponding to specific functional groups. The hydroxyl group stretching vibrations, carbonyl stretching modes, and nitrogen-hydrogen stretching frequencies provide diagnostic information for structural confirmation.

The sulfonamide group present in these compounds exhibits characteristic infrared absorption patterns that are diagnostic for this functional group. The asymmetric and symmetric stretching modes of the sulfur-oxygen bonds in the sulfonamide moiety appear at specific frequencies that are consistent across different derivatives. The benzothiazine ring system itself contributes to the fingerprint region of the infrared spectrum, providing additional confirmation of the heterocyclic structure.

Computational studies have been employed to calculate vibrational properties and correlate them with experimental infrared spectral data. These density functional theory-based calculations help in the assignment of specific vibrational modes to observed absorption bands, enhancing the understanding of the structure-spectrum relationships in these compounds.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide derivatives reveals characteristic fragmentation patterns that provide structural information. The primary fragmentation of molecular ions under electron impact ionization occurs through several distinct pathways depending on the substitution pattern of the compound. For compounds unsubstituted in the benzothiazole moiety and their 6-methyl analogs, the fragmentation process surprisingly begins with sulfur dioxide release.

In contrast, halogenated derivatives exhibit different primary fragmentation patterns, characterized by the breaking of the terminal carbamide bond or the loss of halogen atoms. These fragmentation patterns provide valuable information about the stability of different parts of the molecular structure and can be used for structural elucidation and confirmation of synthesized compounds.

The mass spectrometric fragmentation behavior varies significantly based on the substituents present on the benzothiazine ring system and any additional heterocyclic moieties attached to the compound. This variation in fragmentation patterns serves as a useful tool for distinguishing between different derivatives and for quality control in synthetic preparations.

Computational Chemistry Studies

Density Functional Theory (DFT) Optimized Geometries

Density functional theory calculations have been extensively employed to investigate the ground and excited state geometries of 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide derivatives. The B3LYP hybrid functional, which combines Becke's 3-parameter exchange functional, has been utilized for geometry optimization studies. These computational investigations provide detailed information about bond lengths, bond angles, and conformational preferences that complement experimental structural data.

The optimized geometries obtained from density functional theory calculations show excellent agreement with experimental crystallographic data, validating the computational approach. The calculations reveal that the thiazine ring consistently adopts a half-chair conformation in the gas phase, which is consistent with solid-state structures determined by X-ray crystallography. The computational studies also provide insights into the electronic factors that stabilize this particular conformation.

Density functional theory optimization has been conducted for various derivatives to understand the effect of different substituents on the overall molecular geometry. The calculations indicate that substitution patterns have minimal impact on the core benzothiazine ring conformation but can influence the orientation of substituent groups and the overall molecular shape. These geometric parameters are crucial for understanding structure-activity relationships and for drug design applications.

Molecular Orbital Analysis and Electronic Structure

Frontier molecular orbital analysis provides important insights into the electronic properties of 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide derivatives. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels have been calculated using density functional theory methods. A substantial energy gap between these orbitals, ranging from 4.43 to 5.12 electron volts, has been observed for all studied compounds, with high lowest unoccupied molecular orbital values indicating good stability.

The global reactivity descriptors calculated from the frontier molecular orbital energies indicate charge transfer reactions and provide a stability ranking for different derivatives. The stability order has been determined as compound 8 > compound 7 > compound 6 > compound 5, where compound 8 represents the most stable configuration. These calculations help in understanding the electronic factors that contribute to the stability and reactivity of these compounds.

Natural bonding orbital analysis has been performed to understand the electronic structure and bonding characteristics of these compounds. This analysis provides detailed information about the electron distribution, charge transfer between different parts of the molecule, and the nature of chemical bonds within the benzothiazine framework. The results contribute to a comprehensive understanding of the electronic factors that influence the properties and behavior of these compounds.

Properties

Molecular Formula |

C8H6N2O2S |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

4-hydroxy-1,3-benzothiazole-2-carboxamide |

InChI |

InChI=1S/C8H6N2O2S/c9-7(12)8-10-6-4(11)2-1-3-5(6)13-8/h1-3,11H,(H2,9,12) |

InChI Key |

FMFHBFZTESFEJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)C(=O)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Methoxy vs. Hydroxy Groups

4-Methoxy-2-Benzothiazolecarboxamide (CAS: 7267-29-0)

- Structure : Methoxy group at the 4-position instead of hydroxy.

- Methoxy derivatives are often more metabolically stable due to reduced susceptibility to oxidation or conjugation reactions compared to hydroxy groups .

- Applications : Methoxy-substituted benzothiazoles are frequently explored in agrochemicals and dyes, where stability under environmental conditions is critical .

5-Methoxy-2-Benzothiazolecarboxamide (CAS: 7267-33-6)

- Structure : Methoxy group at the 5-position.

- The 5-methoxy derivative may exhibit distinct pharmacokinetic profiles compared to the 4-hydroxy analog due to differences in metabolic pathways .

Functional Group Variations: Carboxamide vs. Amine or Carboxylic Acid

2-Benzothiazolamine, 4-Methoxy (CAS: 5464-79-9)

- Structure : Amine (-NH₂) at the 2-position instead of carboxamide (-CONH₂).

- Key Differences :

2-Amino-1,3-Benzothiazole-4-Carboxylic Acid (CAS: 339571-41-4)

- Structure : Carboxylic acid (-COOH) at the 4-position and amine at the 2-position.

- Key Differences: The carboxylic acid group introduces higher acidity (pKa ~2–3), making the compound ionized at physiological pH, which affects bioavailability and tissue distribution. Potential for salt formation (e.g., sodium salts) to improve solubility in formulation development .

Bioactivity and QSAR Insights

While direct bioactivity data for 4-hydroxy-2-benzothiazolecarboxamide are lacking in the provided evidence, studies on structurally related compounds offer insights:

- QSAR models for their anti-inflammatory activity against TNF-α highlight the importance of electron-donating groups (e.g., -OH) in enhancing inhibitory effects .

- Inference for 4-Hydroxy-2-Benzothiazolecarboxamide : The hydroxy group may similarly enhance target binding via hydrogen bonding, while the carboxamide could contribute to metabolic stability and solubility, balancing efficacy and pharmacokinetics .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 4-Hydroxy-2-benzothiazolecarboxamide | -OH (4), -CONH₂ (2) | C₈H₆N₂O₂S | 194.21* | Polar, hydrogen-bond donor/acceptor |

| 4-Methoxy-2-benzothiazolecarboxamide | -OCH₃ (4), -CONH₂ (2) | C₉H₈N₂O₂S | 208.24 | Reduced polarity, enhanced stability |

| 5-Methoxy-2-benzothiazolecarboxamide | -OCH₃ (5), -CONH₂ (2) | C₉H₈N₂O₂S | 208.24 | Positional isomerism effects |

| 2-Benzothiazolamine, 4-methoxy | -OCH₃ (4), -NH₂ (2) | C₈H₈N₂OS | 180.23 | Basic, nucleophilic |

| 2-Amino-1,3-benzothiazole-4-carboxylic acid | -COOH (4), -NH₂ (2) | C₈H₆N₂O₂S | 194.21 | Acidic, ionizable |

*Calculated based on molecular formula.

Preparation Methods

Base-Catalyzed Rearrangement of Saccharinacetamide Derivatives

One of the most established methods for preparing 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide derivatives involves the base-catalyzed rearrangement of saccharinacetamide precursors.

- Starting Material : Amide-substituted 2,3-dihydro-3-oxo-1,2-benzisothiazole-2-acetamide 1,1-dioxides (structure I).

- Reagents and Conditions :

- Alkali metal alkoxides (e.g., sodium methoxide) as base catalysts.

- Inert polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature range: 35°C to 90°C.

- Process :

- The saccharinacetamide undergoes rearrangement under base catalysis to yield the 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (structure II).

- The reaction mixture is then acidified using mineral acids (e.g., hydrochloric acid) or organic acids (e.g., acetic acid) to isolate the product.

- Yields and Purity :

- The rearrangement provides high yields and purity when optimized.

- Analytical data confirm the structure and composition consistent with theoretical values.

This method is notable for its directness and efficiency in producing the target compound and its derivatives, which are valuable intermediates for anti-inflammatory agents.

Alkylation and Amide Formation Using Carbonyldiimidazole Activation

Another approach involves the preparation of benzothiazolecarboxamide derivatives through amide bond formation facilitated by carbonyldiimidazole (CDI).

- Starting Materials :

- 2-Benzothiazolecarboxylic acid.

- Amines such as morpholinoethylamine or other substituted amines.

- Reagents and Conditions :

- CDI is used to activate the carboxylic acid group, forming an intermediate reactive species.

- The amine is then introduced to form the amide bond.

- Solvent: Dry tetrahydrofuran (THF) or similar inert solvents.

- Reaction temperature: Room temperature to moderate heating.

- Reaction time: Several hours (e.g., 20 hours at room temperature).

- Advantages :

- This method allows for the synthesis of a variety of substituted benzothiazolecarboxamides by varying the amine component.

- The process is adaptable to different amines, enabling structural diversity.

- Example :

Alternative Methods and Notes

- Rearrangement Variants :

- Some methods involve methylation steps post-rearrangement to modify the benzothiazine ring system further.

- Use of Sodium Hydride :

- Sodium hydride can be used to deprotonate the hydroxy group in the benzothiazolecarboxamide, facilitating subsequent alkylation reactions.

- Solvent and Temperature Effects :

- The choice of solvent and temperature critically affects yield and purity, with polar aprotic solvents and moderate temperatures being preferred.

- Historical Preparations :

Comparative Data Table of Preparation Methods

Research Findings and Observations

- The base-catalyzed rearrangement method is well-documented and provides a robust route to 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide derivatives with good control over substitution patterns.

- Use of CDI for amide bond formation offers flexibility in synthesizing a broad range of benzothiazolecarboxamide derivatives, enabling medicinal chemistry applications.

- Control of reaction conditions such as temperature, solvent polarity, and reagent stoichiometry is critical for optimizing yield and purity.

- Analytical characterization (elemental analysis, melting point, spectroscopy) confirms the structural integrity of synthesized compounds.

- These methods have been foundational in the development of benzothiazole-based pharmaceuticals, especially anti-inflammatory agents.

Q & A

Q. What are the recommended synthetic routes for 2-Benzothiazolecarboxamide, 4-hydroxy- to ensure high purity, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between 4-hydroxybenzothiazole-2-carboxylic acid and appropriate amines. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP to form an active ester intermediate.

- Amide bond formation : React with primary or secondary amines under inert atmosphere (N₂/Ar) at 0–25°C .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust pH (6–7) to minimize side reactions like hydrolysis.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2-Benzothiazolecarboxamide, 4-hydroxy-?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the benzothiazole core and hydroxyl/carboxamide substituents. The hydroxyl proton appears as a singlet (~δ 10.5 ppm), while carboxamide protons resonate at δ 6.8–7.5 ppm .

- FT-IR : Key peaks include N-H stretch (~3300 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹), and O-H (phenolic, ~3200 cm⁻¹) .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS to verify molecular ion [M+H]⁺ at m/z 195.0 (C₈H₆N₂O₂S) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural conformation of 2-Benzothiazolecarboxamide, 4-hydroxy- derivatives?

- Methodological Answer :

- Crystal Growth : Use slow vapor diffusion (e.g., methanol/chloroform) to obtain single crystals. The hydroxyl group participates in hydrogen bonding, stabilizing the crystal lattice .

- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for small molecules. Refinement with SHELXL confirms bond angles (e.g., C-S-C in benzothiazole: ~88°) and torsional strain .

- Challenges : Polymorphism and solvent inclusion require iterative refinement. Compare experimental data with DFT-optimized structures to validate intramolecular hydrogen bonding (e.g., O-H⋯O=C interactions) .

Q. What strategies mitigate conflicting bioactivity data in studies of 2-Benzothiazolecarboxamide, 4-hydroxy- as an enzyme inhibitor?

- Methodological Answer :

- Assay Design : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to cross-validate inhibition constants (Kᵢ). For example, discrepancies in IC₅₀ values against kinases may arise from ATP concentration variations .

- Metabolic Stability : Pre-incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation, which can artificially reduce observed activity .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position of benzothiazole to enhance binding affinity and reduce off-target effects .

Q. How can isotopic labeling (e.g., ¹³C/²H) elucidate the metabolic fate of 2-Benzothiazolecarboxamide, 4-hydroxy- in biological systems?

- Methodological Answer :

- Synthesis of Labeled Analogs : Incorporate ¹³C at the carboxamide carbonyl via reaction with ¹³C-enriched amines. Deuteration at the hydroxyl group (D₂O exchange) tracks hydrogen bonding in vivo .

- Tracing Metabolism : Administer labeled compound to cell cultures or model organisms. Use LC-MS/MS to detect metabolites (e.g., glucuronide conjugates) and quantify isotopic enrichment .

- Data Interpretation : Compare fragmentation patterns of labeled vs. unlabeled ions to distinguish phase I/II metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.